molecular formula C18H18Cl2N2O B4883904 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B4883904
M. Wt: 349.3 g/mol
InChI Key: XQEGOSKIIOZULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that belongs to the family of tricyclic antidepressants. It has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one include an increase in the levels of serotonin and norepinephrine in the brain. This leads to a decrease in depressive and anxiety symptoms, as well as a reduction in pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its well-established mechanism of action, as well as its ability to produce consistent results in animal models. However, limitations include the potential for side effects and the need for further research to fully understand its therapeutic potential.

Future Directions

For research on 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one include investigating its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective and targeted treatments based on its chemical structure.

Synthesis Methods

The synthesis of 11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves the reaction of 3,4-dichlorobenzylamine with 1,2-cyclohexanedione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of cyclization and oxidation steps to yield the final product.

Scientific Research Applications

11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.

properties

IUPAC Name

11-[(3,4-dichlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-15-5-4-12(7-16(15)20)8-21-9-13-6-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-5,7,13-14H,6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGOSKIIOZULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

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